molecular formula C6H7N5S B102985 1-Methylthioguanine CAS No. 16714-57-1

1-Methylthioguanine

Cat. No. B102985
CAS RN: 16714-57-1
M. Wt: 181.22 g/mol
InChI Key: FBUTXZSKZCQABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylthioguanine is a purine nucleobase analogue that has been widely studied for its potential application in cancer therapy. It is a synthetic compound that is structurally similar to guanine, a nucleobase that is essential for DNA replication and transcription. The unique properties of 1-methylthioguanine make it a promising candidate for cancer treatment, as it has been shown to selectively target cancer cells while sparing normal cells.

Scientific Research Applications

DNA Mismatch Repair and Cytotoxic Action

  • Postreplicative DNA Mismatch Repair : Research suggests that the delayed cytotoxicity of thioguanine, a related compound to 1-Methylthioguanine, involves the postreplicative DNA mismatch repair system. Thioguanine is methylated to form S6-methylthioguanine, which plays a crucial role in DNA replication and repair mechanisms (Swann et al., 1996).

  • Cytotoxic Mechanism of 6-Thioguanine : The cytotoxicity of 6-thioguanine depends upon its incorporation into DNA and subsequent methylation to S6-methylthioguanine. The human mismatch binding heterodimer, hMutS alpha, recognizes DNA containing S6-methylthioguanine, indicating its significant role in the cytotoxic mechanism (Waters & Swann, 1997).

Analytical Techniques

  • High-Performance Liquid Chromatographic Assay : A reversed-phase HPLC assay has been developed for measuring 6-methylthioguanine in red blood cells, illustrating the importance of analytical techniques in studying the effects of thioguanine derivatives (Rowland et al., 1998).

  • LC-MS/MS Method for Quantification : An HPLC coupled with tandem mass spectrometry method has been developed to measure 6-thioguanine and S(6)-methylthioguanine in genomic DNA, demonstrating the importance of precise quantification techniques in studying these compounds (Wang & Wang, 2010).

Oligodeoxynucleotide Research

  • Introduction of Labile Functionalities : Research on the introduction of labile functionalities onto purine residues using 6-methylthiopurines in oligodeoxyribonucleotides showcases the chemical versatility of these compounds in genetic research (Xu, 1996).

  • Preparation of Oligodeoxynucleotides : Methods for preparing oligodeoxynucleotides containing 6-methylthiopurine residues highlight the utility of these compounds in synthesizing nucleic acid structures for various research applications (Xu et al., 1995).

Transcriptional Impact

  • Effects on Transcription : Studies have shown that S6-methylthioguanine causes significant mutagenic and inhibitory effects on transcription, providing insights into how thiopurine-induced DNA alterations might contribute to cytotoxicity and cancer risk (You et al., 2012).

  • Mutagenic and Cytotoxic Properties : Research into the mutagenic and cytotoxic properties of 6-Thioguanine and S6-Methylthioguanine highlights their potential roles in causing genetic mutations and cellular damage, adding to the understanding of their impact at the molecular level (Yuan & Wang, 2008).

properties

IUPAC Name

2-amino-1-methyl-7H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUTXZSKZCQABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C2=C(N=CN2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937285
Record name 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylthioguanine

CAS RN

1320-87-2, 16714-57-1, 86243-64-3
Record name Guanine, methylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-6-thione, 2-amino-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylthioguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405
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Record name 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Sarcin from aspergillus giganteus
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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